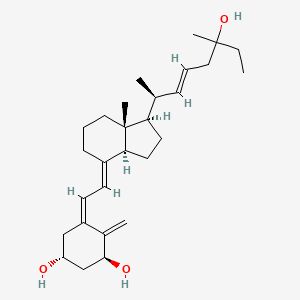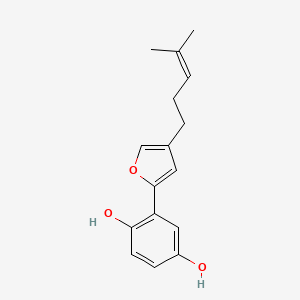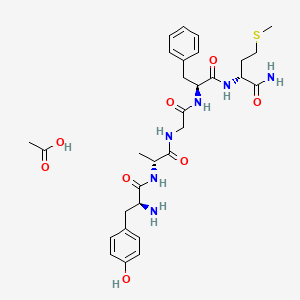
Mth-DL-hydroxy proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mth-DL-hydroxy proline is a compound with significant importance in various fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypyrrolidine-2-carboxylic acid typically involves the hydroxylation of L-proline. This can be achieved through various methods, including microbial fermentation and chemical synthesis. One common method involves the use of recombinant strains of Corynebacterium glutamicum and Escherichia coli to produce trans-4-hydroxy-L-proline .
1-methyl-2-sulfanylideneimidazolidin-4-one can be synthesized through the reaction of 1-methylimidazolidin-2-one with sulfur-containing reagents under controlled conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of 4-Hydroxypyrrolidine-2-carboxylic acid often involves large-scale microbial fermentation processes. These processes are optimized for high yield and cost-effectiveness. The fermentation broth is typically subjected to downstream processing, including purification and crystallization, to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
1-methyl-2-sulfanylideneimidazolidin-4-one can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile. It can also undergo oxidation reactions to form sulfoxides or sulfones.
Major Products Formed
The major products formed from the reactions of 4-Hydroxypyrrolidine-2-carboxylic acid include derivatives used in peptide synthesis and pharmaceutical intermediates . For 1-methyl-2-sulfanylideneimidazolidin-4-one, the major products include various sulfur-containing heterocycles used in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
4-Hydroxypyrrolidine-2-carboxylic acid is widely used in scientific research for the synthesis of neuroexcitatory kainoids and antifungal echinocandins . It is also employed in the synthesis of chiral ligands for enantioselective ethylation of aldehydes . In biology, it is a natural constituent of animal structural proteins such as collagen and elastin .
1-methyl-2-sulfanylideneimidazolidin-4-one has potential applications in organic synthesis as a building block for the synthesis of various heterocyclic compounds. It is also being explored for its potential use in medicinal chemistry as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 4-Hydroxypyrrolidine-2-carboxylic acid involves its incorporation into peptides and proteins, where it plays a role in stabilizing the secondary structure of collagen . It interacts with various enzymes and receptors in the body, contributing to its biological activity.
1-methyl-2-sulfanylideneimidazolidin-4-one exerts its effects through its sulfur atom, which can participate in various chemical reactions. It can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds and the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-4-Hydroxy-L-proline: Another isomer of hydroxyproline used in peptide synthesis.
cis-4-Hydroxy-D-proline: A stereoisomer of hydroxyproline with different biological activity.
L-4-Hydroxyproline methyl ester hydrochloride: A derivative of hydroxyproline used in organic synthesis.
Uniqueness
4-Hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which makes it a valuable chiral building block in pharmaceutical synthesis . Its role in stabilizing collagen structure also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
104809-12-3 |
|---|---|
Molekularformel |
C9H15N3O4S |
Molekulargewicht |
261.296 |
IUPAC-Name |
4-hydroxypyrrolidine-2-carboxylic acid;1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C5H9NO3.C4H6N2OS/c7-3-1-4(5(8)9)6-2-3;1-6-2-3(7)5-4(6)8/h3-4,6-7H,1-2H2,(H,8,9);2H2,1H3,(H,5,7,8) |
InChI-Schlüssel |
CKLLMZRREKSAKB-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)NC1=S.C1C(CNC1C(=O)O)O |
Synonyme |
MTH-DL-HYDROXY PROLINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


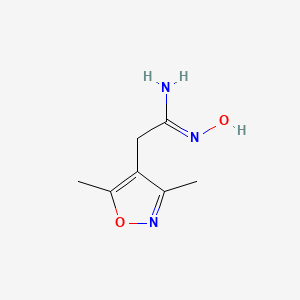


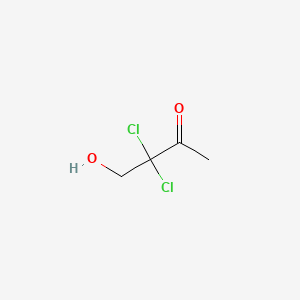
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B564047.png)
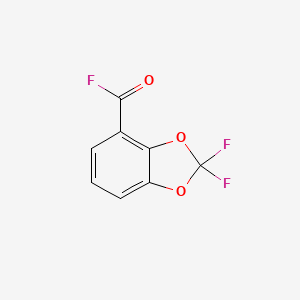
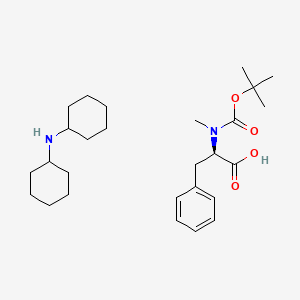
![2-Hexyloctahydrocyclopenta[c]pyrrole](/img/structure/B564053.png)
